(r)-3-(m-Tolyl)-beta-alanine
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Overview
Description
®-3-(m-Tolyl)-beta-alanine is a chiral beta-amino acid derivative characterized by the presence of a tolyl group attached to the beta carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(m-Tolyl)-beta-alanine typically involves the use of organometallic catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of Grignard reagents, which are added to an alpha, beta-unsaturated amide, followed by diastereoselective reduction of the resulting enone system . This method allows for the precise control of the stereochemistry and yields the desired product with high purity.
Industrial Production Methods
Industrial production of ®-3-(m-Tolyl)-beta-alanine often involves scalable methods such as hydrosilylation of allyl glycol ethers and alcohol or allylamine derivatives. This approach is well-scalable and allows the target products to be obtained on a gram scale with yields ranging from 60% to 95% .
Chemical Reactions Analysis
Types of Reactions
®-3-(m-Tolyl)-beta-alanine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the tolyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-3-(m-Tolyl)-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-3-(m-Tolyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
®-3-(p-Tolyl)-beta-alanine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
®-3-(o-Tolyl)-beta-alanine: Similar structure but with an ortho-tolyl group.
®-3-(m-Tolyl)-alpha-alanine: Similar structure but with the tolyl group attached to the alpha carbon.
Uniqueness
®-3-(m-Tolyl)-beta-alanine is unique due to its specific stereochemistry and the position of the tolyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(3R)-3-amino-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYKNGYKKJNLC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375889 |
Source
|
Record name | (r)-3-(m-tolyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748128-33-8 |
Source
|
Record name | (r)-3-(m-tolyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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